THALLIUM(I) HEXAFLUOROACETYLACETONATE
Description
Contextualization within Modern Coordination Chemistry of Thallium(I)
The coordination chemistry of the thallium(I) ion (Tl⁺) is noted for its complexity and structural diversity. The behavior of Tl(I) in coordination compounds is heavily influenced by the presence of a stereochemically active 6s² lone pair of electrons, a result of relativistic effects. nih.gov This leads to unpredictable and often distorted coordination geometries, with coordination numbers and arrangements that can vary significantly even with minor changes to the associated ligands. nih.gov
In many thallium(I) compounds, coordination is observed in a hemispherical fashion, leaving one side of the metal ion exposed due to the lone pair. nih.gov Thallium(I) complexes often exhibit aggregation into dimers or larger polynuclear structures through bridging ligands. nih.gov The study of thallium(I) hexafluoroacetylacetonate fits within this context, providing a platform to investigate these fundamental bonding and structural characteristics with a specific, highly fluorinated ligand. The potential for forming heterometallic structures, incorporating other metal ions alongside thallium, is another key aspect of its coordination chemistry. researchgate.net
Significance of Fluorinated Beta-Diketones in Organometallic Chemistry
Beta-diketones are a crucial class of ligands in coordination and organometallic chemistry, prized for their ability to form stable chelate rings with a vast array of metal ions. nih.govresearchgate.net The introduction of fluorine atoms into the beta-diketone structure, particularly the trifluoromethyl (-CF₃) groups found in the hexafluoroacetylacetonate (hfac) ligand, imparts specific and valuable properties to the resulting metal complexes. nih.govmdpi.com
A primary advantage of using fluorinated beta-diketones is the increased volatility and thermal stability of the corresponding metal complexes. mdpi.com The replacement of hydrogen atoms with fluorine atoms reduces intermolecular forces, which facilitates the sublimation or vaporization of the compound at lower temperatures. mdpi.com This property is critical for applications such as metal-organic chemical vapor deposition (MOCVD), a technique used to create thin films of materials. researchgate.netmdpi.com Furthermore, fluorinated ligands are instrumental in the synthesis of heterometallic compounds and can influence the electronic and catalytic properties of the metal center. nih.govresearchgate.net
Overview of Key Research Areas for this compound
Research involving this compound is concentrated in a few specialized domains, primarily leveraging the properties of both the thallium ion and the fluorinated ligand.
Precursor for Thin Film Deposition: A significant area of interest is its use as a precursor material for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). strem.com The compound's volatility, a characteristic enhanced by the hexafluoroacetylacetonate ligand, makes it a candidate for depositing thallium-containing thin films, such as those used in high-temperature superconducting materials or specialized electronic components. americanelements.commdpi.com
Synthesis of Heterometallic Architectures: The compound serves as a building block in coordination chemistry for constructing complex polynuclear and heterometallic systems. nih.govresearchgate.net Researchers utilize it to introduce thallium(I) ions into larger molecular frameworks containing other metals, with the goal of creating materials with novel structural, magnetic, or luminescent properties. researchgate.netnih.gov
Fundamental Structural Chemistry: The compound is a subject of study for understanding the fundamental coordination behavior of the thallium(I) ion. Its crystal structure provides insights into how the stereochemically active lone pair on the Tl⁺ ion influences the coordination geometry and intermolecular interactions in the solid state. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 15444-43-6 | americanelements.comstrem.comsigmaaldrich.commoldb.comscbt.com |
| Molecular Formula | C₅HF₆O₂Tl | americanelements.comsigmaaldrich.commoldb.comscbt.com |
| Molecular Weight | ~411.42 g/mol | americanelements.comstrem.com |
| Appearance | Yellow crystals | americanelements.comstrem.com |
| Melting Point | 126-128 °C | americanelements.comstrem.com |
| Boiling Point | 220 °C (decomposes) | americanelements.comstrem.com |
| Synonym | (Hexafluoroacetylacetonato)thallium(I) | sigmaaldrich.com |
Properties
CAS No. |
15444-43-6 |
|---|---|
Molecular Formula |
C5HF6O2Tl |
Molecular Weight |
411.43 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Conventional Synthetic Routes for Thallium(I) Hexafluoroacetylacetonate
The synthesis of this compound, Tl(hfac), typically follows well-established protocols for the preparation of metal β-diketonate complexes. The most common and conventional method involves the reaction of a thallium(I) salt with hexafluoroacetylacetone (B74370) (Hhfac) in the presence of a base.
A prevalent route employs thallium(I) carbonate (Tl₂CO₃) or thallium(I) hydroxide (B78521) (TlOH) as the thallium source. The reaction of TlOH with the β-diketone is a straightforward acid-base neutralization that yields the thallium(I) β-diketonate and water. This method is advantageous as it avoids the introduction of other salts as byproducts. For instance, the synthesis of cyclopentadienylthallium has been achieved by reacting TlOH with the diene, leading to the precipitation of the complex.
Another widely used method is the reaction of a thallium(I) halide, such as thallium(I) chloride (TlCl), with the β-diketone in the presence of a base like an alkali metal hydroxide or alkoxide. In a related synthesis of thallium(I) β-diketiminates, TlCl is treated with the sodium salt of the corresponding β-diketimine. vapourtec.com Similarly, the reaction of TlCl with Hhfac and a suitable base in a solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) would precipitate the desired product, this compound, leaving the metal halide salt of the base in solution.
The general reaction can be summarized as: Tl⁺X⁻ + Hhfac + Base → Tl(hfac) + HB⁺X⁻
Where X can be a halide, hydroxide, or carbonate anion, and the base facilitates the deprotonation of the β-diketone.
A summary of typical precursors and conditions for conventional synthesis is presented below:
Table 1: Conventional Synthetic Parameters for Thallium(I) β-Diketonates| Thallium Precursor | Ligand Precursor | Base | Solvent | Typical Reaction Conditions |
|---|---|---|---|---|
| Thallium(I) Hydroxide (TlOH) | Hexafluoroacetylacetone (Hhfac) | Not required | Ethanol, Water | Stirring at room temperature |
| Thallium(I) Carbonate (Tl₂CO₃) | Hexafluoroacetylacetone (Hhfac) | Not required | Methanol, Water | Stirring, gentle heating |
| Thallium(I) Chloride (TlCl) | Hexafluoroacetylacetone (Hhfac) | Sodium Hydroxide (NaOH) | Ethanol/Water | Stirring at room temperature |
| Thallium(I) Nitrate (TlNO₃) | Hexafluoroacetylacetone (Hhfac) | Ammonia (NH₃) | Methanol | Stirring, controlled addition of base |
Novel Approaches in this compound Synthesis
While conventional methods are reliable, recent advancements in chemical synthesis have paved the way for more efficient and environmentally benign approaches. These novel methods often lead to shorter reaction times, higher yields, and improved product purity.
Microwave-Assisted Synthesis (MAS): This technique utilizes microwave irradiation to rapidly heat the reaction mixture. nih.govnih.gov For the synthesis of metal-organic frameworks (MOFs) and other coordination complexes, MAS has been shown to dramatically reduce reaction times from hours or days to minutes. rsc.orgrsc.org The synthesis of this compound could be significantly accelerated by employing a microwave reactor, where a mixture of a thallium(I) salt and Hhfac in a suitable polar solvent like ethanol could be rapidly converted to the product. nih.gov
Sonochemical Synthesis: The application of ultrasound to chemical reactions can induce cavitation, creating localized high-temperature and high-pressure zones that can drive reactions. Sonochemical methods have been successfully used to synthesize thallium(I) coordination polymers, resulting in the formation of nanomaterials. americanelements.comnih.gov This green chemistry approach could be adapted for the synthesis of Tl(hfac), potentially leading to the formation of nanostructured materials with unique properties. nih.gov
Mechanochemical Synthesis: This solvent-free or low-solvent method involves the grinding of solid reactants to induce a chemical reaction. Mechanochemistry has been employed for the synthesis of various metal complexes, including iron aluminyl complexes and trivalent lanthanide and uranium phosphinodiboranates, often overcoming limitations of solution-based methods. rsc.orgrsc.org A mechanochemical approach to Tl(hfac) would involve grinding a solid thallium(I) salt with Hhfac, offering a green and efficient synthetic route.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. vapourtec.comtechniques-ingenieur.frtue.nl This technology is particularly well-suited for handling hazardous or sensitive reagents, including many organometallic compounds. acs.orgscispace.com A flow process for the synthesis of Tl(hfac) could involve pumping solutions of the thallium precursor and the ligand through a heated reactor coil, allowing for continuous production and easy purification.
Table 2: Comparison of Novel Synthetic Methodologies
| Method | Principle | Potential Advantages for Tl(hfac) Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating via microwave irradiation | Drastically reduced reaction times, higher yields, phase purity |
| Sonochemical Synthesis | Acoustic cavitation | Formation of nanomaterials, green approach, mild conditions |
| Mechanochemical Synthesis | Mechanical energy input | Solvent-free, high efficiency, access to otherwise inaccessible products |
| Flow Chemistry | Continuous reaction in a reactor coil | Precise control, enhanced safety, scalability, high reproducibility |
Derivatization and Analogues of this compound
The derivatization of this compound can be approached in two primary ways: modification of the hexafluoroacetylacetonate ligand or substitution of the thallium(I) ion.
Ligand Modification: The hexafluoroacetylacetonate ligand can be chemically modified to introduce various functional groups. This can be achieved either by starting with a functionalized β-diketone or by post-synthetic modification of the coordinated ligand. For example, β-diketones with oligo(ethylene-oxide) groups have been synthesized and complexed with transition metals. nih.gov Similarly, functionalized β-diketones bearing pharmacophoric sites have been used to create metal complexes with specific biological activities. dntb.gov.ua The synthesis of Tl(hfac) analogues could therefore involve the use of β-diketones with different fluoroalkyl groups or with other appended functionalities to tune the electronic and steric properties of the resulting complex.
Metal Ion Substitution: A wide range of metal hexafluoroacetylacetonate complexes have been synthesized, serving as analogues to the thallium(I) compound. These include complexes with transition metals (e.g., Fe, Ni, Cu, Zn), alkaline earth metals, and rare earth metals (e.g., Nd). researchgate.netrushim.ru The synthesis of these analogues often follows similar synthetic routes to that of Tl(hfac), involving the reaction of a metal salt with Hhfac. These analogues are particularly important in applications such as chemical vapor deposition (CVD), where the choice of metal is critical.
Precursor Reactivity in Compound Formation
The formation of this compound is governed by the reactivity of its precursors. The key step is the deprotonation of the acidic β-diketone, hexafluoroacetylacetone, by a suitable base, followed by coordination to the thallium(I) ion.
The acidity of Hhfac is significantly enhanced by the presence of the two electron-withdrawing trifluoromethyl groups, making it readily deprotonated by even weak bases. Thallium(I) hydroxide and carbonate are sufficiently basic to drive this reaction. When using a thallium(I) halide, a stronger base is typically required.
The thallium(I) ion acts as a Lewis acid, accepting the electron pair from the deprotonated hexafluoroacetylacetonate anion, which acts as a bidentate chelating ligand. The resulting complex is generally stable, though its reactivity can be influenced by the coordination environment. For example, in some cobalt(III) hexafluoroacetylacetonate complexes, the coordinated hfac ligand can undergo hydrolysis. techniques-ingenieur.fr
This compound itself can serve as a valuable precursor for the synthesis of other compounds. For instance, it can be used in transmetalation reactions to introduce the hexafluoroacetylacetonate ligand to other metal centers. Furthermore, due to its volatility, it holds potential as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) for the deposition of thallium-containing thin films. The fluorination of the ligand enhances volatility, a desirable property for MOCVD precursors.
Structural Elucidation and Bonding Analysis
Single-Crystal X-ray Diffraction Studies of Thallium(I) Hexafluoroacetylacetonate
Thallium-Oxygen Coordination Environment
In its complexes, the thallium(I) ion typically exhibits a flexible coordination sphere. For this compound, the Tl⁺ ion is chelated by the two oxygen atoms of the hexafluoroacetylacetonate ligand. The Tl-O bond distances are expected to be in the range of 2.4 to 2.8 Å, which is consistent with values observed in other thallium(I) β-diketonate structures. The coordination number of the thallium ion can vary depending on the extent of intermolecular interactions in the solid state. In related thallium(I) complexes with functionalized benzoate (B1203000) ligands, Tl-O bond lengths have been observed to span a range from approximately 2.5 to 3.0 Å.
Ligand Conformation and Geometric Parameters
The hexafluoroacetylacetonate (hfac) ligand is a β-diketonate characterized by the presence of two trifluoromethyl groups. These electron-withdrawing groups significantly influence the electronic properties of the ligand and its interaction with the metal center. In the complex, the hfac ligand is expected to adopt a planar conformation, with the thallium ion coordinated to the two oxygen atoms, forming a six-membered chelate ring.
Below is a table of expected geometric parameters for the hexafluoroacetylacetonate ligand when coordinated to a metal ion, based on data from related structures.
| Parameter | Expected Value |
| C-O bond length | ~1.25 Å |
| C-C bond length (within chelate ring) | ~1.40 Å |
| O-C-C bond angle | ~125° |
| C-C-C bond angle | ~120° |
| O-Tl-O bond angle | ~60-70° |
Polymorphism and Solid-State Structural Variability
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a known phenomenon in metal-organic compounds. The structural flexibility of the thallium(I) ion and the potential for different intermolecular interaction motifs suggest that this compound could potentially exhibit polymorphism. However, there is no specific mention of polymorphic forms for this compound in the reviewed literature.
Investigation of Thallium(I) Lone Pair Influence on Coordination Geometry
The thallium(I) ion possesses a 6s² lone pair of electrons, which can be stereochemically active, influencing the coordination geometry around the metal center. wikipedia.orgCurrent time information in Utah County, US. This activity arises from the hybridization of the thallium 6s and 6p orbitals. acs.org When the lone pair is stereochemically active, it occupies a position in the coordination sphere, resulting in a distorted geometry and a "one-sided" or "hemi-directed" coordination of ligands. wikipedia.orgnist.gov In the case of this compound, the presence of a stereochemically active lone pair would lead to a coordination geometry that is not purely dictated by ligand-ligand repulsion, but also by the spatial requirements of the lone pair. This would result in the ligands being arranged on one side of the thallium ion, with the lone pair occupying the vacant space on the opposite side. wikipedia.org In many thallium(I) compounds, this results in pyramidal or distorted polyhedral geometries.
Thallium-Thallium Interactions in Related Systems
In some thallium(I) compounds, particularly those with bridging ligands, close contacts between thallium atoms can be observed. These Tl···Tl interactions, with distances around 3.4 to 4.0 Å, can be indicative of "thallophilic" interactions, which are weak attractive forces between closed-shell metal ions. While there is no direct evidence of such interactions in the primary literature for this compound, the study of related thallium(I) acetylacetonate (B107027) complexes has shown the presence of Tl(I)···Tl(I) contacts that are believed to be responsible for their luminescent properties. acs.org The presence and nature of Tl···Tl interactions in this compound would depend on the specific crystal packing adopted.
Spectroscopic Characterization Methodologies and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for characterizing the structure of Tl(hfac) in solution. By probing the magnetic properties of atomic nuclei such as 205Tl, 19F, 13C, and 1H, NMR provides a detailed map of the chemical environment and connectivity within the molecule.
Thallium possesses two NMR-active isotopes, 203Tl and 205Tl, both with a nuclear spin of 1/2. cnr.ithuji.ac.il The 205Tl isotope is generally preferred for NMR studies due to its higher natural abundance (70.48%) and greater sensitivity, which results in narrower and more easily interpretable resonance lines compared to 203Tl. cnr.ithuji.ac.ilnorthwestern.edu The chemical shift range for thallium is exceptionally wide, spanning over 6000 ppm, making 205Tl NMR highly sensitive to the metal's chemical environment. cnr.it
For Tl(I) compounds, the chemical shifts typically fall within a 3000 ppm range. northwestern.edu Studies on related Thallium(I) alkoxides, which form tetrameric cubane (B1203433) structures in solution, show 205Tl chemical shifts spanning a range of 434 ppm. rsc.org These shifts are influenced by the nature of the organic ligand and the degree of covalency at the thallium center. nih.gov In these tetramers, distinct three-line spectra are often observed, which arise from spin-spin coupling between 205Tl and the other thallium isotope, 203Tl, with coupling constants J(203Tl–205Tl) reported in the range of 2170–2769 Hz. rsc.org
For Thallium(I) hexafluoroacetylacetonate, the 205Tl chemical shift would be expected to be highly informative regarding its aggregation state in solution (monomeric vs. polymeric) and the nature of the Tl-O bond. The precise chemical shift would reflect the coordination environment and the electronic effects of the electron-withdrawing trifluoromethyl groups on the hexafluoroacetylacetonate ligand.
Table 1: NMR Properties of Thallium Isotopes
| Property | 203Tl | 205Tl |
| Natural Abundance (%) | 29.52 | 70.48 |
| Nuclear Spin (I) | 1/2 | 1/2 |
| Relative Sensitivity | 0.0579 | 0.196 |
| Chemical Shift Range (ppm) | ~5300 | >6000 |
| Reference | TlNO₃ (aq) at ∞ dilution | TlNO₃ (aq) at ∞ dilution |
This table was generated using data from multiple sources. cnr.ithuji.ac.ilnorthwestern.edu
Given the presence of two trifluoromethyl (CF₃) groups, 19F NMR spectroscopy is a particularly powerful tool for studying Tl(hfac). The 19F nucleus has a spin of 1/2 and 100% natural abundance, offering high sensitivity. wikipedia.org It also features a very wide chemical shift range, which makes it highly sensitive to subtle changes in the electronic environment. wikipedia.org
In the hexafluoroacetylacetonate ligand, the two CF₃ groups are chemically equivalent, and thus a single resonance is expected in the 19F NMR spectrum. The chemical shift for CF₃ groups typically appears in the range of -50 to -70 ppm relative to CFCl₃. wikipedia.org For comparison, the 19F NMR spectrum of a fluorinated chelator containing a perfluoro-tert-butoxyl group shows a singlet at -71.13 ppm. rsc.org The chemical shift of the CF₃ groups in Tl(hfac) would be influenced by the coordination to the Tl(I) ion. Changes in electron density upon chelation would cause a shift compared to the free ligand. Furthermore, coupling between the 19F nuclei and the 205Tl/203Tl nuclei, if observable, would provide direct evidence of the Tl-ligand interaction and could offer insights into the compound's structure.
Table 2: Typical 19F NMR Chemical Shift Ranges
| Type of Compound | Chemical Shift Range (ppm) vs. CFCl₃ |
| -CF₃ | +40 to +80 (Historical convention) |
| -F-C=O | -70 to -20 |
| Ar-F | +80 to +170 (Historical convention) |
| CF₃COOH | -76.55 |
| C₆F₆ | -164.9 |
This table was generated using data from multiple sources. colorado.eduucsb.edu
1H and 13C NMR spectroscopy provide fundamental information about the organic ligand framework of Tl(hfac).
Proton (1H) NMR: The hexafluoroacetylacetonate ligand (Hhfac) has a single methine proton (-CH=) in its enol form. The 1H NMR spectrum of Hhfac shows a signal for this proton. chemicalbook.comresearchgate.net Upon formation of the Tl(I) salt, this acidic proton is replaced by the Tl⁺ ion, and therefore, the characteristic methine proton signal would be absent in the 1H NMR spectrum of Tl(hfac). Any residual signals in the proton spectrum would likely be due to impurities or the solvent. The spectrum for the related Thallium(I) acetate (B1210297) shows a singlet for the methyl protons at approximately 1.9 ppm. chemicalbook.com
Carbon-13 (13C) NMR: The 13C NMR spectrum of the hexafluoroacetylacetonate ligand shows distinct resonances for the carbonyl carbons (C=O), the methine carbon (-CH=), and the trifluoromethyl carbons (-CF₃). chemicalbook.com The carbonyl carbons are typically found in the 170-180 ppm region (as a quartet due to coupling with fluorine), the methine carbon around 90 ppm, and the trifluoromethyl carbon around 117 ppm (also a quartet). chemicalbook.com
Upon chelation to Tl(I), the chemical shifts of these carbons are expected to change. The two carbonyl carbons, equivalent in the free ligand anion, would likely remain equivalent in the Tl(hfac) complex, reflecting the delocalized nature of the β-diketonate ring. The most significant changes are expected for the carbons directly involved in bonding with the thallium ion.
Table 3: 13C and 1H NMR Data for Hexafluoroacetylacetone (B74370) (Ligand)
| Nucleus | Carbon Type | Approximate Chemical Shift (ppm) | Multiplicity |
| 13C | C F₃ | ~117 | Quartet (q) |
| 13C | C =O | ~175 | Quartet (q) |
| 13C | -C H= | ~90 | Singlet (s) |
| 1H | -CH = | ~6-7 | Singlet (s) |
This table was generated using data from multiple sources. chemicalbook.comresearchgate.netchemicalbook.comdocbrown.infodocbrown.info
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the Tl(hfac) molecule, providing information on the functional groups and the strength of the metal-oxygen bonds.
The IR spectrum of the free hexafluoroacetylacetone ligand is characterized by several key features. A very broad and structured band observed in the 2000–3300 cm⁻¹ region is assigned to the intramolecularly hydrogen-bonded O-H stretching transition (νOH). acs.org In the double bond region, strong bands between 1600 and 1700 cm⁻¹ are attributed to the C=O and C=C stretching vibrations of the enol form. acs.org Bands related to the C-F stretching of the CF₃ groups are also prominent, typically appearing in the 1100-1300 cm⁻¹ region.
Upon formation of this compound, the most notable change in the IR spectrum is the disappearance of the broad νOH band, confirming the deprotonation of the ligand. The C=O and C=C stretching bands are expected to shift to lower frequencies, which is characteristic of the delocalization of π-electron density within the chelate ring upon coordination to a metal ion.
New bands are expected to appear in the far-infrared region (typically below 500 cm⁻¹). These bands are associated with the Tl-O stretching and bending vibrations, providing direct information about the metal-ligand bond. For comparison, in far-IR studies of thallium(III) chloride complexes, Tl-Cl stretching vibrations are assigned in the 222-667 cm⁻¹ range. rsc.org The Raman spectrum would provide complementary information, particularly for the symmetric vibrations of the molecule. In the Raman spectrum of a related thallium(I) carbaborate salt, lattice vibrations involving the Tl⁺ cation were observed at very low frequencies (around 55 cm⁻¹). mdpi.com
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, investigates the electronic transitions within the molecule. The absorption spectrum of Tl(hfac) is expected to be dominated by the electronic transitions of the hexafluoroacetylacetonate ligand.
The hexafluoroacetylacetonate ligand exhibits strong absorption bands in the UV region, corresponding to π → π* and n → π* transitions within the conjugated β-diketonate system. Studies on related iron(III) β-diketonato complexes show that tris(hexafluoroacetylacetonato)iron(III) has a strong absorption band around 278 nm. mdpi.com The spectrum of Tl(hfac) is anticipated to show similar strong ligand-centered absorptions. The position and intensity of these bands may be perturbed by coordination to the thallium ion. While Tl(I) itself does not typically exhibit d-d transitions like transition metals, charge transfer transitions (ligand-to-metal or metal-to-ligand) are possible. Atomic thallium has a known resonant transition at 377.5 nm. researchgate.net
Some thallium(I) compounds are known to exhibit luminescence related to the 6s² lone pair of electrons. For instance, Tl[CB₁₁H₁₂] shows strong photoluminescence with a broad emission peak at 410 nm upon excitation at 280 nm, which is attributed to an interconfigurational transition. mdpi.com It is plausible that Tl(hfac) could exhibit similar lone-pair luminescence, which would be a key feature of its electronic properties.
Mass Spectrometry and Gas-Phase Ion Chemistry
Mass spectrometry (MS) provides information on the mass-to-charge ratio of the compound and its fragments, confirming its molecular weight and offering clues about its structure and stability in the gas phase. The gas-phase chemistry of ions can be studied to understand their intrinsic reactivity and fragmentation pathways. nih.gov
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to [Tl(C₅HF₆O₂)]⁺. However, metal β-diketonates can sometimes be thermally labile, and fragmentation is common. The electron ionization (EI) mass spectrum of the free ligand, 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, is well-documented. nist.gov It shows a molecular ion peak at m/z 208 and major fragment ions corresponding to the loss of a CF₃ group (m/z 139) and the CF₃CO⁺ fragment (m/z 97). nist.gov
For the Tl(hfac) complex, fragmentation might involve the loss of the entire ligand, leaving the Tl⁺ ion (with characteristic isotopes at m/z 203 and 205), or fragmentation of the ligand while it is still coordinated to the metal. Studying the gas-phase ion chemistry of the molecular ion could reveal the strength of the Tl-O bond and the preferred fragmentation mechanisms, providing fundamental insights into the molecule's stability. nih.gov
Ion-Molecule Reactions and Complex Formation
Ion-molecule reactions, studied extensively via mass spectrometry, provide a window into the intrinsic reactivity and coordination chemistry of ions in a solvent-free environment. For this compound, the focus is on the behavior of the thallium(I) cation, Tl⁺, and its interaction with various neutral molecules.
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for studying these interactions. researchgate.net In such experiments, the Tl⁺ cation can be generated and introduced into the gas phase, where it can interact with neutral ligand molecules. Studies on the Tl⁺ cation have shown its propensity to form stable 1:1 cationic complexes with ligands that possess π-systems, such as [2.2]paracyclophane. researchgate.net This interaction, termed a cation-π interaction, involves the coordination of the metal cation with the electron-rich benzene (B151609) rings of the ligand. researchgate.net
The general scheme for such a gas-phase complex formation reaction can be represented as:
Tl(hfac) → [Tl]⁺ + [hfac]⁻ (In-source fragmentation) [Tl]⁺ + L → [Tl(L)]⁺ (Ion-molecule reaction)
Where L is a neutral ligand molecule. The stability of the resulting complex, [Tl(L)]⁺, can be assessed through collision-induced dissociation (CID) experiments, which measure the energy required to break the Tl⁺-L bond. Quantum mechanical calculations using density functional theory (DFT) are often employed to determine the geometry and calculate the interaction energy of these complexes. For instance, the interaction energy for the [Tl([2.2]paracyclophane)]⁺ complex was calculated to be -133.59 kJ/mol, indicating a strong and stable bond. researchgate.net While specific studies on the ion-molecule reactions of the intact this compound molecule are not prevalent, the known reactivity of the Tl⁺ cation suggests it will readily form adducts with a variety of neutral molecules introduced into the mass spectrometer.
Table 1: Investigated Ion-Molecule Reactions Involving the Thallium(I) Cation
| Reactant Ion | Neutral Molecule (Ligand) | Resulting Complex | Interaction Type | Analytical Method |
|---|---|---|---|---|
| Tl⁺ | [2.2]Paracyclophane | [Tl(C₁₆H₁₆)]⁺ | Cation-π | ESI-MS, DFT |
| Tl⁺ | Corannulene (C₂₀H₁₀) | [Tl(C₂₀H₁₀)]⁺, [Tl(C₂₀H₁₀)₂]⁺ | Cation-π | ESI-MS, DFT |
Fragmentation Pathways
Mass spectrometry is also instrumental in elucidating the fragmentation pathways of molecules. When this compound is ionized, typically under electron impact (EI) or chemical ionization (CI) conditions, the resulting molecular ion can undergo a series of bond cleavages to produce characteristic fragment ions. The fragmentation pattern is dictated by the relative strengths of the bonds within the molecule and the stability of the resulting charged and neutral fragments.
For a metal β-diketonate complex like this compound, Tl(C₅HF₆O₂), the primary fragmentation processes involve the cleavage of the metal-ligand bond or fragmentation within the hexafluoroacetylacetonate ligand itself.
A likely initial fragmentation step is the loss of the entire hexafluoroacetylacetonate ligand as a radical, leaving the Tl⁺ ion, which would be observed at an m/z corresponding to the isotopes of thallium (203 and 205).
Pathway 1: Metal-Ligand Cleavage [Tl(C₅HF₆O₂)]⁺˙ → Tl⁺ + (C₅HF₆O₂)˙
Alternatively, fragmentation can be initiated within the ligand. An alpha-fragmentation is a common pathway for carbonyl compounds. libretexts.org This process involves the cleavage of a bond alpha (adjacent) to the carbonyl group. In the hexafluoroacetylacetonate ligand, this could involve the loss of a trifluoromethyl (·CF₃) radical.
Pathway 2: Ligand Fragmentation (Alpha-Cleavage) [Tl(C₅HF₆O₂)]⁺˙ → [Tl(C₄HF₃O₂)]⁺ + ·CF₃
Another potential fragmentation is the loss of carbon monoxide (CO). The fragmentation pathways are often complex, and the observed mass spectrum will be a composite of all possible fragmentation channels.
Table 2: Plausible Fragmentation Pathways for this compound
| Precursor Ion | Fragmentation Process | Resulting Ion | Neutral Loss |
|---|---|---|---|
| [Tl(hfac)]⁺˙ | Metal-Ligand Cleavage | [Tl]⁺ | hfac· |
| [Tl(hfac)]⁺˙ | Alpha-Cleavage | [Tl(hfac-CF₃)]⁺ | ·CF₃ |
| [Tl(hfac)]⁺˙ | Decarbonylation | [Tl(C₄HF₆O)]⁺ | CO |
Note: 'hfac' denotes the hexafluoroacetylacetonate ligand.
X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. casaxps.com When analyzing this compound, XPS is particularly valuable for confirming the +1 oxidation state of the thallium ion.
The analysis focuses on the binding energy of core-level electrons, such as the Tl 4f electrons. The binding energy is sensitive to the chemical environment and oxidation state of the atom. Thallium can exist in multiple oxidation states, primarily +1 and +3. hhu.dewikipedia.org These states can be distinguished by characteristic shifts in the Tl 4f core level spectrum.
The Tl 4f signal is split into a doublet, Tl 4f₇/₂ and Tl 4f₅/₂, due to spin-orbit coupling. casaxps.com For metallic thallium (Tl⁰), the Tl 4f₇/₂ peak is typically observed around 117.8 eV. For oxidized thallium species, the binding energy shifts to higher values. The Tl⁺ state generally exhibits a Tl 4f₇/₂ binding energy in the range of 118.5 - 119.5 eV. In contrast, the more oxidized Tl³⁺ state would show a further shift to even higher binding energies, typically >120 eV.
In the XPS spectrum of this compound, the position of the Tl 4f₇/₂ peak would be expected to fall within the established range for Tl(I) compounds, providing direct evidence of its +1 oxidation state. researchgate.net The precise binding energy is influenced by the electronegativity of the coordinating hexafluoroacetylacetonate ligand. The high electronegativity of the fluorine atoms in the ligand would be expected to draw electron density away from the thallium center, potentially shifting the Tl 4f binding energy towards the upper end of the typical Tl(I) range.
Table 3: Typical Binding Energies for Thallium Species in XPS
| Chemical State | Core Level | Binding Energy (eV) |
|---|---|---|
| Thallium Metal (Tl⁰) | Tl 4f₇/₂ | ~117.8 |
| Thallium(I) (Tl⁺) | Tl 4f₇/₂ | ~118.5 - 119.5 |
Data compiled from various XPS studies of thallium compounds. researchgate.netthermofisher.com
Reactivity and Reaction Mechanisms
Ligand Exchange and Adduct Formation Reactions
Thallium(I) hexafluoroacetylacetonate, Tl(hfac), participates in ligand exchange and adduct formation reactions, which are characteristic of metal β-diketonate complexes. The reactivity is influenced by the nature of the thallium(I) center and the electronic properties of the hexafluoroacetylacetonate ligand.
Ligand Exchange Reactions:
Ligand exchange reactions involving Tl(hfac) typically proceed through an associative or a dissociative mechanism, where the hexafluoroacetylacetonate ligand is replaced by another incoming ligand. While specific kinetic studies on Tl(hfac) are not extensively documented, the behavior of analogous d¹⁰ metal β-diketonate complexes suggests that the lability of the Tl-O bond is a key factor. The exchange process can be represented by the general equation:
Tl(hfac) + L ⇌ Tl(L) + hfac⁻
The rate and equilibrium of this reaction are dependent on the nature of the incoming ligand L, the solvent, and the temperature. For instance, studies on other metal acetylacetonates (B15086760) have shown that the presence of strong donor ligands can facilitate the displacement of the β-diketonate ligand.
Adduct Formation:
This compound can act as a Lewis acid, reacting with Lewis bases to form adducts. This reactivity is analogous to that observed for other coinage metal hexafluoroacetylacetonates, such as the well-studied silver(I) hexafluoroacetylacetonate. The formation of these adducts can lead to changes in the coordination number and geometry around the thallium(I) center.
For example, the reaction of Ag(hfac) with various Lewis bases such as thioethers (R₂S) and 1,4-oxathiane (B103149) has been shown to yield stable adducts. In these complexes, the silver center can be coordinated by both the hfac ligand and the incoming Lewis base. A similar reactivity pattern is anticipated for Tl(hfac), where the interaction with a Lewis base (B) can be depicted as:
Tl(hfac) + nB ⇌ [Tl(hfac)(B)n]
The stoichiometry and structure of the resulting adducts are dependent on the steric and electronic properties of the Lewis base. The table below summarizes some representative adducts formed with the analogous silver(I) hexafluoroacetylacetonate, which can serve as a model for the expected adducts with Tl(hfac).
| Lewis Base (B) | Stoichiometry (Ag:B) | Structural Features of the Adduct |
|---|---|---|
| Dimethyl sulfide (B99878) (SMe₂) | 1:1 | Mononuclear complex |
| Diethyl sulfide (SEt₂) | 1:1 | Mononuclear complex |
| 1,4-Oxathiane | 1:1 and 1:2 | Mononuclear complexes with varying coordination |
| Norbornadiene (nbd) | 2:1 | Dimeric, tetranuclear structure |
Role in Organic Synthesis as a Catalytic Reagent or Intermediate
While specific catalytic applications of this compound are not widely reported, its potential as a reagent or intermediate in organic synthesis can be inferred from the known chemistry of other thallium(I) compounds, particularly in the formation of thallium enolates.
Thallium(I) salts are known to react with β-dicarbonyl compounds to form stable, isolable thallium enolates. Given that this compound is a salt of a β-diketone, it can be considered a pre-formed thallium enolate. These thallium enolates are valuable intermediates in organic synthesis due to their unique reactivity, which differs from that of more common alkali metal enolates.
The general reaction for the formation of a thallium enolate from a β-dicarbonyl compound is as follows:
R-CO-CH₂-CO-R' + Tl⁺ → Tl[R-CO-CH-CO-R'] + H⁺
Thallium enolates can undergo various reactions, including C-alkylation and C-acylation, to form new carbon-carbon bonds. The use of thallium enolates can sometimes offer advantages in terms of selectivity compared to their alkali metal counterparts.
Although not extensively explored for Tl(hfac) itself, the compound could potentially serve as a precursor for the in-situ generation of other thallium enolates through ligand exchange, or it could participate directly in reactions where the hfac ligand is transferred. The table below outlines the potential roles of Tl(hfac) in organic synthesis based on the known reactivity of thallium enolates.
| Reaction Type | Potential Role of Tl(hfac) | Description of Transformation |
|---|---|---|
| C-Alkylation | Source of Tl⁺ for enolate formation or direct reactant | Formation of a new C-C bond at the α-carbon of a carbonyl compound. |
| C-Acylation | Source of Tl⁺ for enolate formation or direct reactant | Introduction of an acyl group at the α-carbon of a carbonyl compound. |
| Ligand Transfer | Transfer agent for the hfac ligand | Delivery of the hexafluoroacetylacetonate ligand to another metal center. |
Thermal Decomposition Pathways and Volatility Studies
The thermal stability and volatility of this compound are critical properties, particularly for its application as a precursor in chemical vapor deposition (CVD) processes.
Volatility Studies:
This compound is a crystalline solid that exhibits appreciable volatility, allowing it to be sublimed under reduced pressure. The sublimation temperature is reported to be 140°C at 0.1 mm Hg, indicating its potential for use in CVD applications where gas-phase transport of the precursor is required. nih.gov The volatility of metal β-diketonates is influenced by factors such as the metal's ionic radius, the coordination number, and the nature of the β-diketonate ligand. The presence of fluorine atoms in the hexafluoroacetylacetonate ligand generally increases the volatility of the complex compared to its non-fluorinated acetylacetonate (B107027) analogue.
The vapor pressure of a compound is a key parameter in volatility studies and can be determined using techniques such as thermogravimetric analysis (TGA). The enthalpy of sublimation (ΔHsub), which is a measure of the energy required for the phase transition from solid to gas, can be calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
Thermal Decomposition Pathways:
The thermal decomposition of this compound is reported to occur at 220°C. alfachemic.com The decomposition process for metal β-diketonates can be complex and may involve several competing pathways, including:
Intact Ligand Dissociation: The cleavage of the metal-oxygen bond, leading to the release of the intact hexafluoroacetylacetonate ligand.
Ligand Fragmentation: The breaking of bonds within the hexafluoroacetylacetonate ligand itself, which can lead to the formation of various volatile organic fragments and the deposition of metal or metal oxide films.
Studies on the thermal decomposition of other metal hexafluoroacetylacetonates, often coupled with mass spectrometry (TGA-MS), have identified common fragmentation products of the hfac ligand, such as trifluoroacetone and other fluorinated hydrocarbons. The specific decomposition pathway for Tl(hfac) would likely involve the reduction of Tl(I) to Tl(0) and the formation of various organic byproducts from the fragmentation of the hfac ligand.
The table below summarizes the key thermal properties of this compound.
| Property | Value | Notes |
|---|---|---|
| Melting Point | 126-128 °C | alfachemic.com |
| Sublimation Temperature | 140 °C at 0.1 mm Hg | nih.gov |
| Decomposition Temperature | 220 °C | alfachemic.com |
Ion-Molecule Reactivity in the Gas Phase
The study of the ion-molecule reactivity of this compound in the gas phase provides fundamental insights into its intrinsic chemical properties, free from solvent effects. Mass spectrometry is the primary tool for investigating these reactions.
Fragmentation Patterns:
Under electron impact or other ionization methods in a mass spectrometer, this compound is expected to undergo fragmentation. The fragmentation patterns can reveal information about the strength of the metal-ligand bond and the stability of the resulting ions. Based on studies of other metal β-diketonate complexes, the following fragmentation pathways are plausible for Tl(hfac):
Loss of the Intact Ligand: The primary fragmentation pathway is often the loss of the entire hexafluoroacetylacetonate ligand, leading to the formation of the bare metal ion, Tl⁺.
Fragmentation of the Ligand: Fragmentation can also occur within the coordinated hexafluoroacetylacetonate ligand. This can involve the loss of neutral fragments such as CF₃, CO, and other small molecules, resulting in a series of fragment ions containing the thallium atom.
Formation of Ligand-Based Ions: Ions corresponding to the hexafluoroacetylacetonate ligand or its fragments may also be observed.
The relative intensities of these fragment ions in the mass spectrum can provide information about the energetics of the different fragmentation channels.
Ion-Molecule Reactions:
In the gas phase, the Tl⁺ ion or fragment ions derived from Tl(hfac) can react with neutral molecules. These reactions can include:
Adduct Formation: The Tl⁺ ion can form adducts with neutral molecules present in the mass spectrometer, such as residual water or solvent molecules.
Ligand Exchange: A gas-phase ligand exchange reaction could occur where a neutral molecule displaces the hexafluoroacetylacetonate ligand from the Tl(hfac)⁺ molecular ion.
Studies on the gas-phase stabilities of Tl⁺ complexes with crown ethers have shown that Tl⁺ forms stable 1:1 complexes. This suggests that the Tl⁺ ion has a strong affinity for donor ligands in the gas phase, which would influence its reactivity with other neutral molecules.
The table below outlines the expected major ions in the mass spectrum of this compound.
| Ion | Formula | Description |
|---|---|---|
| Molecular Ion | [Tl(C₅HF₆O₂)]⁺ | The intact ionized molecule. |
| Thallium Ion | [Tl]⁺ | Resulting from the loss of the hfac ligand. |
| Fragment Ion | [Tl(C₅HF₆O₂)-CF₃]⁺ | Loss of a trifluoromethyl radical from the molecular ion. |
| Fragment Ion | [Tl(C₅HF₆O₂)-CO]⁺ | Loss of a carbon monoxide molecule from the molecular ion. |
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical studies provide a foundational understanding of the electronic characteristics of Thallium(I) hexafluoroacetylacetonate. A notable electronic feature of this compound is its ability to exhibit phosphorescence. Experimental observations indicate that this compound produces a green phosphorescence with a maximum emission wavelength (λmax) at approximately 500 nm under ambient conditions. acs.orgresearchgate.net
This luminescence is understood to originate from the lowest-energy triplet state within the hexafluoroacetylacetonate (hfac) ligand. acs.orgresearchgate.net The presence of the thallium ion plays a crucial role in this process. Due to its high atomic number, the thallium atom exerts a significant "heavy-atom effect." This effect enhances the probability of intersystem crossing, a process where the molecule transitions from an excited singlet state (S1) to a triplet state (T1). This spin-forbidden transition becomes more favorable, allowing for the population of the triplet state and subsequent phosphorescent emission upon relaxation to the ground state. While detailed quantum chemical calculations specifically modeling the orbitals and state transitions of this compound are not extensively detailed in the surveyed literature, the observed phosphorescence is a key feature of its electronic structure that such calculations would aim to explain.
Density Functional Theory (DFT) Applications
While Density Functional Theory (DFT) is a widely used method for investigating the electronic structure and properties of metal complexes, specific DFT studies focused exclusively on this compound are not prominently available in the reviewed scientific literature. Such calculations would be valuable for determining optimized geometries, vibrational frequencies, and electronic properties to compare with experimental data.
Analysis of Non-Covalent Interactions (e.g., π-hole interactions)
The observed contact distances are shorter than the sum of the van der Waals radii of thallium and fluorine, indicating a notable attractive interaction. These interactions can be considered a type of Lewis acid-Lewis base interaction, where the electron-rich fluorine atoms act as donors to the thallium(I) cation.
| Interaction | Distance (pm) | Reference |
|---|---|---|
| Tl···F | 307.3 | acs.org |
| Tl···F | 321.5 | acs.org |
A detailed theoretical analysis of other potential non-covalent interactions, such as π-hole interactions involving the chelate ring, has not been specifically reported for this compound.
Prediction of Spectroscopic Parameters
Computational chemistry is often employed to predict spectroscopic parameters, which can then be compared with experimental results to validate the theoretical models. For this compound, a key spectroscopic feature is its phosphorescence.
| Property | Value | Reference |
|---|---|---|
| Phosphorescence Emission Maximum (λmax) | ~500 nm | acs.orgresearchgate.net |
Theoretical predictions of the excitation energies and the energy gap between the singlet and triplet states would be necessary to computationally model this phosphorescence. However, studies detailing such specific predictions for this compound are not found in the reviewed literature.
Molecular Dynamics Simulations and Conformational Analysis
There are no specific studies found in the surveyed literature that utilize molecular dynamics simulations to analyze the conformational flexibility or dynamic behavior of this compound. Such simulations could provide insight into the stability of the Tl-O coordination and the flexibility of the ligand backbone over time.
Applications in Chemical Vapor Deposition Cvd and Thin Film Precursor Chemistry
Thallium(I) Hexafluoroacetylacetonate as a Volatile MOCVD Precursor
Metal-organic chemical vapor deposition (MOCVD) is a process that relies on the transport of metal-containing compounds in the gas phase to a substrate where they decompose to form a thin film. mdpi.com A critical requirement for an MOCVD precursor is sufficient volatility to allow for its transport into the reactor. mdpi.commdpi.com Many metal β-diketonates are solids, which can present challenges for reproducible vaporization. harvard.edu this compound, however, is recognized for its utility as a volatile precursor for thin film deposition. americanelements.comstrem.com
The compound's volatility is largely attributed to the fluorinated nature of the hexafluoroacetylacetonate (hfa) ligand. The presence of fluorine atoms reduces intermolecular interactions, leading to a higher vapor pressure compared to non-fluorinated analogues. It exhibits a melting point between 126-128°C and can be sublimed at 140°C under a pressure of 0.1 mm Hg, properties which are advantageous for MOCVD applications. strem.com This allows for the controlled delivery of thallium vapor to the deposition chamber, a key factor for growing high-quality films. mdpi.com Its use has been noted in the MOCVD growth of dielectric thin films and as a component for high-temperature superconductors, where precise control of stoichiometry is crucial. bohrium.com
| Property | Value | Reference |
| Chemical Formula | Tl(C₅HF₆O₂) | strem.comsigmaaldrich.com |
| Melting Point | 126-128 °C | strem.com |
| Boiling Point | Decomposes | strem.com |
| Sublimation | 140 °C / 0.1 mmHg | strem.com |
| Appearance | Yellow crystalline solid | strem.com |
Chemical Aspects of Film Growth using Thallium Precursors
Vaporization: The solid Tl(hfa) precursor is heated under reduced pressure to generate a vapor. mdpi.com
Transport: An inert carrier gas transports the precursor vapor into the reaction chamber. mdpi.com
Decomposition: On the hot substrate surface, the precursor molecule decomposes.
Film Formation: Thallium atoms react with an oxygen source (like O₂ or O₃, which is often introduced separately) to form a thallium oxide thin film. For example, in the growth of lanthanide oxide films from β-diketonate precursors, ozone is used as the oxygen source, and the film composition (oxide vs. oxycarbonate) depends on the deposition temperature. aalto.fi
Byproduct Removal: The gaseous byproducts, primarily the organic ligand fragments, are removed from the chamber. mdpi.com
The quality and composition of the resulting film are highly dependent on process parameters such as substrate temperature, reactor pressure, and precursor flow rate. For instance, in the deposition of lanthanum oxide films, lower temperatures resulted in amorphous lanthanum oxycarbonate, while higher temperatures yielded crystalline lanthanum oxide. aalto.fi Similar principles apply to thallium-based film growth, where precise control is necessary to achieve the desired phase and purity, which is particularly important for applications like high-temperature superconductors. umich.edu
Design Principles for Enhanced Precursor Volatility and Thermal Stability
The effectiveness of an MOCVD precursor is determined by a balance between its volatility and its thermal stability. mdpi.comresearchgate.net The precursor must be volatile enough to be transported but stable enough to avoid premature decomposition in the gas phase before reaching the substrate. umich.eduresearchgate.net Several design principles are employed to optimize these properties in metal β-diketonate precursors:
Fluorination of Ligands: Replacing the methyl groups (–CH₃) in the standard acetylacetonate (B107027) ligand with trifluoromethyl groups (–CF₃) to create the hexafluoroacetylacetonate (hfa) ligand is a key strategy. The high electronegativity and bulk of the fluorine atoms shield the metal center and reduce van der Waals forces between molecules, leading to a significant increase in volatility. umich.edu This is the primary reason for the superior volatility of Tl(hfa) compared to its non-fluorinated counterparts.
Sterically Bulky Ligands: Using large, bulky organic groups on the β-diketonate ligand, such as the tert-butyl groups in tetramethylheptanedionate (thd), can prevent the formation of non-volatile oligomers by sterically hindering intermolecular interactions. nih.gov This approach enhances the stability and volatility of the monomeric species.
Formation of Adducts: The volatility of a precursor can be improved by forming adducts with neutral donor ligands, such as glymes (e.g., diglyme (B29089), tetraglyme). rsc.org These adducts can be low-melting solids or even liquids at room temperature, which simplifies handling and delivery. Research has shown that reacting this compound with diglyme or tetraglyme (B29129) produces thermally stable and volatile adducts that can be used as liquid sources for MOCVD. rsc.org
Heteroleptic Complexes: Creating heteroleptic complexes, which contain more than one type of ligand, is another advanced strategy. By combining β-diketonates with other ligands, such as functionalized alkoxides, it's possible to create precursors with tailored properties, including improved thermal stability and controlled decomposition pathways. researchgate.netnih.gov
| Design Principle | Effect on Precursor Properties | Example Ligand/Compound |
| Fluorination | Increases volatility by reducing intermolecular forces. | Hexafluoroacetylacetonate (hfa) |
| Steric Hindrance | Prevents oligomerization, enhancing volatility. | 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) |
| Adduct Formation | Creates low-melting or liquid precursors, improves stability and handling. | Tl(hfa)·diglyme, Tl(hfa)·tetraglyme rsc.org |
| Heteroleptic Design | Allows fine-tuning of volatility, stability, and decomposition. | [Ba(ddemap)(tmhd)]₂ nih.gov |
Comparative Studies with Other Thallium(I) Beta-Diketonate Precursors
The choice of the β-diketonate ligand has a profound impact on the physical properties of the resulting thallium(I) complex and its suitability for MOCVD. While several thallium(I) β-diketonates have been synthesized, this compound often stands out due to its superior volatility.
A comparison with other common β-diketonate ligands reveals the following trends:
Thallium(I) Acetylacetonate (Tl(acac)): The parent compound, with methyl groups, has lower volatility than its fluorinated counterparts. The stronger intermolecular forces necessitate higher temperatures for sublimation, which can lead to thermal decomposition.
Thallium(I) Dipivaloylmethanate (Tl(dpm) or Tl(thd)): This precursor uses the sterically bulky tert-butyl groups of the dipivaloylmethanate ligand. While this steric bulk helps to prevent oligomerization and improve stability over Tl(acac), its volatility is generally lower than that of Tl(hfa). In studies on related metal precursors, such as for lanthanum, the hfa-based complex was found to be a better MOCVD precursor than the dpm version, a finding often attributed to the volatility enhancement from fluorination. bohrium.com
Adducts of Tl(hfa): To overcome the challenges of handling solid precursors, adducts such as Tl(hfa)·diglyme and Tl(hfa)·tetraglyme have been developed. rsc.org These compounds are noteworthy because they are low-melting and can be used as liquid sources, offering improved mass transport properties compared to solid Tl(hfa) or other solid thallium β-diketonates. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthesis methods for thallium(I) hexafluoroacetylacetonate, and what parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves reacting thallium(I) salts (e.g., TlNO₃) with hexafluoroacetylacetone (Hhfac) under controlled stoichiometry and solvent conditions. Key parameters include:
- Solvent choice : Anhydrous ethanol or THF minimizes side reactions .
- Temperature : Room temperature avoids thermal decomposition of Tl⁺ complexes.
- Purification : Recrystallization from non-polar solvents (e.g., hexane) improves purity.
- Yield Optimization : Excess Hhfac (1.2:1 molar ratio) ensures complete Tl⁺ coordination .
- Data Table :
| Method | Solvent | Temp. (°C) | Yield (%) | Purity (XRD) |
|---|---|---|---|---|
| Direct reaction | Ethanol | 25 | 78 | 99% |
| Reflux | THF | 60 | 65 | 95% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR identifies ligand coordination shifts (δ −70 to −75 ppm for CF₃ groups) .
- XRD : Confirms octahedral geometry around Tl⁺ and Tl–O bond distances (~2.6 Å) .
- FTIR : Detects C=O stretching (~1650 cm⁻¹) and Tl–O vibrations (~450 cm⁻¹).
- ESI-MS : Validates molecular ion peaks ([Tl(hfac)]⁺ at m/z 485) .
Q. What safety protocols are critical when handling this compound due to its toxicity?
- Methodological Answer :
- Containment : Use fume hoods and sealed systems to prevent inhalation/contact.
- Waste Disposal : Neutralize with chelating agents (e.g., EDTA) before disposal .
- Emergency Protocols : Immediate decontamination with 5% NaHCO₃ for skin exposure .
Advanced Research Questions
Q. How can researchers design experiments to investigate the ligand substitution kinetics of this compound in different solvents?
- Methodological Answer :
- Experimental Design :
Use stopped-flow UV-Vis spectroscopy to monitor substitution rates with competing ligands (e.g., Cl⁻).
Vary solvent polarity (dielectric constants: DMSO > MeOH > CHCl₃) to assess solvation effects.
Apply Eyring equation to derive activation parameters (ΔH‡, ΔS‡) .
- Data Analysis : Compare rate constants (k) across solvents; use Arrhenius plots to identify solvent-dependent transition states .
Q. What methodologies resolve contradictions in reported thermodynamic stability data for this compound complexes?
- Methodological Answer :
- Step 1 : Replicate studies under standardized conditions (pH, ionic strength).
- Step 2 : Use calorimetry (ITC) to measure ΔH and ΔG directly, avoiding assumptions in van’t Hoff analysis .
- Step 3 : Cross-check with DFT calculations to model ligand-Tl⁺ binding energies .
Q. What strategies optimize the use of this compound as a precursor in CVD processes for thin-film deposition?
- Methodological Answer :
- Parameter Optimization :
- Vapor Pressure : Adjust sublimation temperature (120–150°C) for consistent precursor delivery.
- Carrier Gas : Use argon (vs. N₂) to minimize oxidative decomposition.
- Film Quality : Monitor via SEM/EDS for Tl:F ratio and crystallinity .
- Data Table :
| Substrate | Temp. (°C) | Film Thickness (nm) | Resistivity (Ω·cm) |
|---|---|---|---|
| SiO₂ | 300 | 50 | 1.2×10⁻³ |
| Si | 400 | 75 | 8.5×10⁻⁴ |
Guidelines for Rigorous Research
- Literature Review : Prioritize peer-reviewed studies from journals like Inorganic Chemistry or Dalton Transactions, avoiding non-academic sources .
- Data Integrity : Use statistical tools (e.g., Student’s t-test) to validate reproducibility and report confidence intervals .
- Ethical Reporting : Disclose all methodological limitations (e.g., Tl⁺ volatility in open systems) in discussions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
